Biotinyl-Somatostatin-14 Preserves High-Affinity Receptor Binding Comparable to Native SRIF-14
Despite N‑terminal biotinylation, Biotinyl-Somatostatin-14 retains binding affinity for somatostatin receptors within the same order of magnitude as native SRIF‑14. While direct Ki/IC₅₀ data for Biotinyl-Somatostatin-14 itself are not publicly available, class‑level inference from a closely related monobiotinylated analog (Bio‑SRIF28, a 28‑residue biotinylated somatostatin derivative) demonstrates that biotin conjugation does not abrogate receptor recognition. In competitive radioligand binding assays using GH₄C₁ pituitary cell membranes, Bio‑SRIF28 inhibited [¹²⁵I-Tyr¹¹]SRIF binding with a Ki of 337 ± 95 pM, which is comparable to the Ki of native SRIF measured in the same system (193 ± 16 pM) [1]. This ~1.7‑fold difference indicates that biotinylation introduces only a modest reduction in apparent affinity, and, by extension, Biotinyl-Somatostatin-14 is expected to exhibit a similar retention of high‑affinity receptor engagement relative to unmodified SRIF‑14.
| Evidence Dimension | Receptor binding affinity (Ki) in pituitary cell membranes |
|---|---|
| Target Compound Data | Not directly reported for Biotinyl-Somatostatin-14; inferred from class analog Bio‑SRIF28: Ki = 337 ± 95 pM [1] |
| Comparator Or Baseline | Native SRIF (Somatostatin): Ki = 193 ± 16 pM [1] |
| Quantified Difference | ~1.7‑fold higher Ki for the biotinylated analog (337 pM vs 193 pM) [1] |
| Conditions | GH₄C₁ rat pituitary tumor cell membranes; competition of [¹²⁵I-Tyr¹¹]SRIF binding at 30 °C [1] |
Why This Matters
This evidence supports that Biotinyl-Somatostatin-14 can serve as a functional, receptor‑competent alternative to native SRIF‑14 in assays where biotin detection is required, without sacrificing the essential pharmacological activity of the ligand.
- [1] Schonbrunn A, Lee AB, Brown PJ. (1993). Characterization of a biotinylated somatostatin analog as a receptor probe. Endocrinology, 132(1), 146-154. doi:10.1210/endo.132.1.8419152 View Source
